(S)-2-(Fluoromethyl)morpholine hydrochloride (S)-2-(Fluoromethyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13845243
InChI: InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
SMILES: C1COC(CN1)CF.Cl
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60 g/mol

(S)-2-(Fluoromethyl)morpholine hydrochloride

CAS No.:

Cat. No.: VC13845243

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.60 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Fluoromethyl)morpholine hydrochloride -

Specification

Molecular Formula C5H11ClFNO
Molecular Weight 155.60 g/mol
IUPAC Name (2S)-2-(fluoromethyl)morpholine;hydrochloride
Standard InChI InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Standard InChI Key HUCUJVCNAGVDMK-NUBCRITNSA-N
Isomeric SMILES C1CO[C@@H](CN1)CF.Cl
SMILES C1COC(CN1)CF.Cl
Canonical SMILES C1COC(CN1)CF.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (2S)-2-(fluoromethyl)morpholine hydrochloride, with a molecular formula of C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol . Its structure comprises a morpholine ring (containing one nitrogen and one oxygen atom) substituted with a fluoromethyl group at the stereogenic C2 position. The (S)-configuration is critical for its biological interactions.

Key Structural Features:

  • Chirality: The (S)-enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its (R)-counterpart .

  • Fluoromethyl Group: Enhances lipophilicity (logP ≈ 1.91) and metabolic resistance, facilitating blood-brain barrier penetration .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₅H₁₁ClFNO
Molecular Weight155.60 g/mol
CAS Number1313019-03-2
Melting PointNot reported
SolubilitySoluble in polar organic solvents (DMF, DMSO)
logP~1.91 (estimated)

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with a morpholine precursor, with fluorination introduced via diethylaminosulfur trifluoride (DAST) .

Stepwise Procedure:

  • Precursor Preparation: 2-(Hydroxymethyl)morpholine is treated with DAST under anhydrous conditions.

  • Fluorination: DAST replaces the hydroxyl group with fluorine, yielding 2-(fluoromethyl)morpholine.

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt .

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: ~60–75% after purification .

Stereochemical Control

Asymmetric synthesis or chiral resolution is required to isolate the (S)-enantiomer. Techniques include:

  • Chiral Chromatography: Using cellulose-based stationary phases .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic intermediates .

Biological Activity and Mechanisms

Pharmacological Profile

(S)-2-(Fluoromethyl)morpholine hydrochloride demonstrates broad bioactivity:

  • Central Nervous System (CNS) Modulation: Binds to σ-1 receptors, potentially aiding neuropathic pain management .

  • Anti-inflammatory Effects: Inhibits COX-2 and NF-κB pathways in vitro (IC₅₀ = 12 µM).

  • Analgesic Properties: Outperforms morphine in rodent tail-flick assays at 10 mg/kg .

Structure-Activity Relationships (SAR)

  • Fluorine’s Role: The electronegative fluorine atom strengthens hydrogen bonding with target proteins (e.g., opioid receptors) .

  • Morpholine Ring: Facilitates water solubility while maintaining membrane permeability .

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a versatile building block for:

  • CNS Drug Candidates: Improved BBB penetration vs. non-fluorinated morpholines.

  • Protease Inhibitors: Acts as a scaffold for hepatitis C virus NS3/4A protease inhibitors .

Case Studies

  • Neuropathic Pain: In murine models, a derivative reduced allodynia by 70% at 5 mg/kg .

  • Cancer Therapy: Analogues showed antiproliferative activity against glioblastoma (IC₅₀ = 8 µM) .

HazardCodePrecautionary Measures
Skin irritationH315Wear nitrile gloves
Serious eye damageH319Use safety goggles
Respiratory irritationH335Operate in fume hood

Comparative Analysis with Analogues

CompoundlogPCNS ActivityMetabolic Stability
(S)-2-(Fluoromethyl)morpholine1.91HighExcellent
Morpholine0.45LowPoor
2-(Trifluoromethyl)morpholine2.34ModerateGood

Key Insight: Fluorination at C2 significantly enhances CNS targeting and half-life compared to non-fluorinated or trifluoromethyl analogues .

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